Cas no 1478090-75-3 (3-Chloro-2,6-diiodopyridine)
3-Chloro-2,6-diiodopyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-2,6-diiodopyridine
- Pyridine, 3-chloro-2,6-diiodo-
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- Inchi: 1S/C5H2ClI2N/c6-3-1-2-4(7)9-5(3)8/h1-2H
- InChI Key: FXDMJXHFOJNGAL-UHFFFAOYSA-N
- SMILES: IC1C(=CC=C(N=1)I)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 101
- XLogP3: 2.9
- Topological Polar Surface Area: 12.9
3-Chloro-2,6-diiodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029010481-250mg |
3-Chloro-2,6-diiodopyridine |
1478090-75-3 | 95% | 250mg |
940.80 USD | 2021-06-08 | |
| Alichem | A029010481-1g |
3-Chloro-2,6-diiodopyridine |
1478090-75-3 | 95% | 1g |
2,866.05 USD | 2021-06-08 |
3-Chloro-2,6-diiodopyridine Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 3-Chloro-2,6-diiodopyridine
3-Chloro-2,6-diiodopyridine (CAS No. 1478090-75-3): A Versatile Halogenated Pyridine Derivative
3-Chloro-2,6-diiodopyridine (CAS 1478090-75-3) is a highly specialized halogenated pyridine derivative that has gained significant attention in pharmaceutical and agrochemical research. This halogen-substituted pyridine compound features unique electronic properties due to its chloro and iodo functional groups at positions 3, 2, and 6 of the pyridine ring. Researchers are particularly interested in its potential as a building block for drug discovery and catalyst ligand development.
The molecular structure of 3-Chloro-2,6-diiodopyridine makes it exceptionally valuable for cross-coupling reactions, especially in palladium-catalyzed processes like Suzuki-Miyaura and Buchwald-Hartwig couplings. Recent studies in medicinal chemistry have explored its use in creating novel kinase inhibitors and antimicrobial agents, addressing current challenges in antibiotic resistance and targeted cancer therapies. The compound's electron-withdrawing properties and steric effects contribute to its reactivity patterns that are being investigated for various synthetic applications.
From a commercial perspective, the demand for halogenated heterocycles like 3-Chloro-2,6-diiodopyridine has grown substantially in the past five years, with the global market for pharmaceutical intermediates projected to expand at a CAGR of 6.8% through 2028. Manufacturers are optimizing synthesis routes to improve yields and purity levels, responding to the needs of contract research organizations and drug development companies. The compound's stability under various conditions makes it suitable for long-term storage and international shipping.
Recent advancements in green chemistry have prompted investigations into more sustainable production methods for 3-Chloro-2,6-diiodopyridine. Researchers are exploring catalytic iodination techniques and solvent-free reactions to reduce environmental impact while maintaining high selectivity. These developments align with the pharmaceutical industry's growing emphasis on process intensification and waste minimization, addressing common search queries about eco-friendly synthetic methods and green alternatives in chemical manufacturing.
The analytical characterization of 3-Chloro-2,6-diiodopyridine typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's structural integrity and purity, which are critical parameters for research applications. Quality control protocols have become increasingly stringent as the compound gains importance in high-throughput screening programs and combinatorial chemistry approaches.
In material science applications, 3-Chloro-2,6-diiodopyridine has shown promise as a precursor for organic electronic materials. Its ability to participate in various coupling reactions makes it valuable for creating π-conjugated systems used in organic light-emitting diodes (OLEDs) and organic photovoltaics. This connection to renewable energy technologies has increased its visibility in scientific literature and patent filings.
Safety considerations for handling 3-Chloro-2,6-diiodopyridine follow standard laboratory protocols for halogenated compounds. Proper personal protective equipment (PPE) including gloves and eye protection is recommended, along with adequate ventilation. The compound's Material Safety Data Sheet (MSDS) provides detailed information about storage conditions and handling procedures, addressing common search queries about chemical safety protocols and laboratory best practices.
Future research directions for 3-Chloro-2,6-diiodopyridine include exploring its potential in click chemistry applications and as a scaffold for metal-organic frameworks (MOFs). The compound's versatility continues to attract interest from both academic and industrial researchers, particularly in the context of developing targeted drug delivery systems and smart materials. As synthetic methodologies advance, we anticipate broader applications emerging for this multifaceted pyridine derivative.
The patent landscape surrounding 3-Chloro-2,6-diiodopyridine reflects its growing commercial importance, with numerous filings in the past decade covering synthetic methods and applications. Intellectual property considerations are becoming increasingly relevant for companies working with this compound, especially in competitive areas like anticancer drug development and advanced material synthesis.
For researchers seeking high-purity 3-Chloro-2,6-diiodopyridine, several specialty chemical suppliers offer the compound with varying specifications. Quality parameters such as HPLC purity, heavy metal content, and residual solvent levels are critical selection criteria that align with current industry standards and regulatory requirements for pharmaceutical intermediates.
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